molecular formula C27H21Cl2NO3S B2736174 3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one CAS No. 314745-68-1

3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one

Katalognummer: B2736174
CAS-Nummer: 314745-68-1
Molekulargewicht: 510.43
InChI-Schlüssel: AVWGLIBJLBFRHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chromen-4-one derivative featuring a benzo[d]thiazole substituent at position 3, a 3,4-dichlorobenzyloxy group at position 7, and methyl and propyl groups at positions 2 and 6, respectively. Chromen-4-ones (coumarin analogs) are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Eigenschaften

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorophenyl)methoxy]-2-methyl-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl2NO3S/c1-3-6-17-12-18-23(13-22(17)32-14-16-9-10-19(28)20(29)11-16)33-15(2)25(26(18)31)27-30-21-7-4-5-8-24(21)34-27/h4-5,7-13H,3,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGLIBJLBFRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC(=C(C=C3)Cl)Cl)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one is a synthetic derivative of the benzothiazole and chromone families, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromone core substituted with a benzothiazole moiety and a dichlorobenzyl ether. The structural attributes contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to the one in focus have shown effectiveness against Pseudomonas aeruginosa , particularly in inhibiting quorum sensing (QS) mechanisms.

  • Quorum Sensing Inhibition :
    • Compounds derived from benzothiazole have been evaluated for their ability to interfere with QS systems in bacteria. Specifically, 3-(benzo[d]thiazol-2-yl) derivatives demonstrated significant inhibition of the LasR QS system in Pseudomonas aeruginosa at concentrations as low as 12.5 μg/mL .
    • Table 1 summarizes the minimum inhibitory concentrations (MICs) for various compounds tested against Pseudomonas aeruginosa.
Compound IDMIC (μg/mL)Activity Type
164Antimicrobial
2128Antimicrobial
3>256No growth inhibition
712.5QS inhibitor
  • Biofilm Formation Inhibition :
    • Compound 7 exhibited a maximum biofilm biomass inhibition of 70% at a concentration of 300 μg/mL , indicating its potential as a topical agent against biofilm-associated infections .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Study on QS Inhibition

In a study focused on the design and synthesis of novel benzothiazole compounds, several derivatives were evaluated for their QS inhibitory activities against Pseudomonas aeruginosa. The study concluded that specific substitutions on the benzothiazole ring significantly affected their biological activity, with certain compounds demonstrating promising results without affecting bacterial growth .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzothiazole and chromone moieties could enhance or diminish biological activity. For example, the introduction of halogen groups (like chlorine) was found to increase antimicrobial potency while maintaining low cytotoxicity towards human cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a chromone backbone with a benzothiazole moiety, which contributes to its unique chemical properties. The presence of the 3,4-dichlorobenzyl group enhances its biological activity and solubility in organic solvents. The molecular structure can be represented as follows:

C20H18Cl2N2O3S\text{C}_{20}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of benzothiazole and chromone exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial membranes, potentially leading to antibacterial effects. Investigations into related compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Biological Research

The biological activity of 3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one has been evaluated in various studies:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, which is crucial for neurodegenerative disease treatment .
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in treating neurodegenerative disorders .

Material Science

In addition to biological applications, the compound's unique structural features make it suitable for development in material science:

  • Fluorescent Materials : The chromone structure allows for the development of fluorescent materials used in sensors and imaging technologies.
  • Conductive Polymers : Research into similar compounds suggests their utility in creating conductive polymers for electronic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyYearFindings
Design and Synthesis of Benzothiazole Derivatives2018Evaluated for anticancer activity; showed significant cytotoxicity against multiple cancer cell lines .
Antimicrobial Activity Assessment2019Demonstrated effectiveness against various bacterial strains; highlighted the potential for drug development .
Neuroprotective Studies2020Investigated protective effects on neuronal cells; suggested mechanisms involving oxidative stress reduction .

Vergleich Mit ähnlichen Verbindungen

Key Findings from Structural Analysis

Lipophilicity and Bioavailability :
The 3,4-dichlorobenzyloxy group in the target compound significantly increases logP compared to analogs with hydroxyl or methoxy groups (e.g., 7-(2-hydroxyphenyl)-chromen-8-one). This suggests better blood-brain barrier penetration but raises solubility challenges .

This contrasts with 4-isopropyl-2-cyclohexen-1-one, which lacks such motifs .

For example, SHELXL’s robust handling of twinned data could clarify the compound’s stereochemistry .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one?

  • Methodology :

  • Condensation reactions : React benzothiazole derivatives with substituted chromenones under acidic or basic conditions. For example, refluxing with DMSO as a solvent, followed by crystallization (yield ~65%) .
  • Substitution reactions : Introduce the 3,4-dichlorobenzyloxy group via nucleophilic aromatic substitution under controlled pH and temperature .
    • Key Steps :
  • Monitor reaction progress using TLC .
  • Purify via recrystallization (e.g., ethanol-water mixtures) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR spectroscopy : Assign protons and carbons to confirm substituent positions (e.g., methyl, propyl, dichlorobenzyl groups) .
  • X-ray crystallography : Resolve chromenone core and benzothiazole ring geometry .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What biological targets or mechanisms are associated with this compound?

  • Proposed Mechanisms :

  • Enzyme inhibition (e.g., kinases, cytochrome P450) due to benzothiazole and chromenone moieties .
  • Receptor modulation (e.g., G-protein-coupled receptors) via hydrophobic interactions with the dichlorobenzyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Strategies :

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for reflux efficiency .
  • Catalyst screening : Evaluate acid/base catalysts (e.g., glacial acetic acid, pyridine) to accelerate condensation .
    • Data Table :
SolventCatalystYield (%)Reference
DMSONone65
EthanolAcetic acid79
DMFPyridine72

Q. How do stereochemical factors influence the compound’s bioactivity?

  • Experimental Design :

  • Synthesize enantiomers via chiral catalysts and compare IC50 values in enzyme assays .
  • Use circular dichroism (CD) to correlate stereochemistry with binding affinity .

Q. What environmental stability data exist for this compound?

  • Key Findings :

  • Photodegradation : The chromenone core is UV-sensitive; half-life <24 hours under sunlight .
  • Hydrolytic stability : Stable in neutral water but degrades in acidic/basic conditions (e.g., t1/2 = 8 hours at pH 2) .

Q. How can contradictions in reported biological activity data be resolved?

  • Approach :

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HepG2) and incubation times .
  • Purity analysis : Use HPLC to rule out impurities (>98% purity threshold) .
    • Case Study : Discrepancies in IC50 values for kinase inhibition resolved by confirming compound purity via LC-MS .

Q. What computational methods predict the compound’s pharmacokinetics?

  • In Silico Tools :

  • ADMET prediction : SwissADME for bioavailability, LogP, and BBB permeability .
  • Docking simulations : AutoDock Vina to identify binding poses with target proteins (e.g., EGFR kinase) .

Methodological Resources

  • Synthesis Protocols : Refer to reflux and crystallization methods in .
  • Analytical Workflows : NMR and X-ray protocols in .
  • Environmental Studies : Degradation kinetics in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.